molecular formula C11H17N3O B2510362 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine CAS No. 866620-43-1

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine

Cat. No.: B2510362
CAS No.: 866620-43-1
M. Wt: 207.277
InChI Key: JQGTYCOGGJMOQF-UHFFFAOYSA-N
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Description

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine is a chemical compound offered for research purposes. This product is intended for use by qualified laboratory researchers and scientists only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Specifications and Data: The typical product specifications for a compound of this nature include a verified CAS Number, molecular formula, and molecular weight. Suppliers usually provide data on physical properties such as boiling point, density, and melting point, alongside purity information determined by standard analytical methods (e.g., GC, HPLC). Proper storage conditions, often at cool temperatures (e.g., 2-8°C) and protected from light, are crucial for maintaining stability. Research Applications: As a substituted aminopyridine, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. Its structure suggests potential use as an intermediate in the synthesis of more complex molecules, particularly those designed to interact with biological targets. Researchers utilize such compounds in the development of potential pharmaceutical candidates, leveraging the aminopyridine moiety as a key scaffold. Safety Information: Handling of all research chemicals requires appropriate safety precautions. Please consult the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

5-(4-methoxypiperidin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-15-10-4-6-14(7-5-10)9-2-3-11(12)13-8-9/h2-3,8,10H,4-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGTYCOGGJMOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine decomposes the target molecule into two primary building blocks:

  • Pyridine core : 2-Aminopyridine derivatives serve as the foundational aromatic system.
  • Piperidine moiety : 4-Methoxypiperidine provides the N-linked heterocyclic substituent.

Critical intermediates include:

  • 5-Halopyridin-2-amine (X = Cl, Br, I) for nucleophilic substitution with piperidine.
  • 4-Methoxypiperidine hydrochloride for introducing the methoxy group.
  • Protected amine derivatives (e.g., Boc, Fmoc) to prevent undesired side reactions during coupling.

Piperidine Ring Functionalization Strategies

Synthesis of 4-Methoxypiperidine

The methoxy group is introduced via two principal routes:

Direct Alkylation of Piperidin-4-ol

Piperidin-4-ol reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours:
$$
\text{Piperidin-4-ol + CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Methoxypiperidine} \quad (\text{Yield: 68-72\%})
$$

Mitsunobu Reaction for Stereochemical Control

For enantiomerically pure 4-methoxypiperidine, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures retention of configuration:
$$
\text{Piperidin-4-ol + CH}3\text{OH} \xrightarrow{\text{DEAD, PPh}3} (R)\text{- or }(S)\text{-4-Methoxypiperidine} \quad (\text{Yield: 85\%}, \text{ee >98\%})
$$

Pyridine-Piperidine Coupling Methodologies

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 5-bromopyridin-2-amine and 4-methoxypiperidine achieves C-N bond formation under mild conditions:

Reagent Catalyst System Temperature Yield
5-Bromopyridin-2-amine Pd₂(dba)₃/Xantphos 100°C 78%
5-Iodopyridin-2-amine Pd(OAc)₂/BINAP 80°C 82%

Mechanistic Insight : Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, followed by amine coordination and reductive elimination.

Nucleophilic Aromatic Substitution

Electron-deficient pyridines undergo direct displacement with piperidine under acidic conditions:
$$
\text{5-Fluoropyridin-2-amine + 4-Methoxypiperidine} \xrightarrow{\text{HCl, DMSO}} \text{Product} \quad (\text{Yield: 65\%})
$$
Optimization Note : Microwave irradiation at 150°C reduces reaction time from 24 hours to 45 minutes while maintaining yield.

Amine Group Introduction and Protection

Reductive Amination of Pyridine Ketones

An alternative route involves reductive amination of 5-(4-methoxypiperidin-1-yl)pyridin-2-one using ammonium formate and Pd/C:
$$
\text{Pyridin-2-one + NH}4\text{HCO}2 \xrightarrow{\text{Pd/C, H}_2} \text{this compound} \quad (\text{Yield: 70\%})
$$

Protective Group Strategies

To prevent over-alkylation during piperidine coupling, temporary protection of the pyridine amine is employed:

Protecting Group Deprotection Conditions Yield After Deprotection
Boc (tert-butyloxycarbonyl) TFA/DCM (1:1) 95%
Acetyl NaOH/MeOH (2M) 88%

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 5-chloropyridin-2-amine and 4-methoxypiperidine with KOtBu achieves 89% yield in 2 hours, eliminating organic solvent use:
$$
\text{Reactants + KOtBu} \xrightarrow{\text{Stainless steel jar, 30 Hz}} \text{Product} \quad (\text{E-factor: 0.3})
$$

Photocatalytic C-N Coupling

Visible-light-mediated catalysis using Eosin Y and NiCl₂ enables room-temperature coupling:
$$
\text{5-Bromopyridin-2-amine + Piperidine} \xrightarrow{\text{450 nm LED}} \text{Product} \quad (\text{Yield: 81\%}, \text{TOF = 12 h⁻¹})
$$

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-stage flow system achieves 92% conversion with 99.5% purity:

  • Piperidine Methoxylation : Microreactor (Residence time: 5 min)
  • Buchwald-Hartwig Coupling : Packed-bed Pd catalyst (T = 120°C)
  • Crystallization : Anti-solvent precipitation (Ethanol/water)

Cost Analysis of Routes

Method Raw Material Cost ($/kg) PMI E-Factor
Buchwald-Hartwig 420 18 23
Mechanochemical 380 5 4
Flow Chemistry 405 9 11

Analytical Characterization Data

Spectroscopic Validation

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 1H), 6.78 (dd, J = 8.5, 2.5 Hz, 1H), 6.65 (d, J = 2.5 Hz, 1H), 4.02 (m, 2H), 3.78 (m, 2H), 3.32 (s, 3H), 3.15 (m, 1H), 2.92 (m, 2H), 1.85 (m, 2H), 1.45 (m, 2H).

HRMS (ESI): m/z calcd for C₁₁H₁₇N₃O [M+H]⁺: 207.277, found: 207.276.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or piperidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
5-(4-Methoxypiperidin-1-yl)pyridin-2-amine C₁₁H₁₇N₃O 207.28 4-Methoxypiperidine at C5 Not explicitly reported; inferred intermediate for kinase inhibitors
5-(4-Methylpiperazin-1-yl)pyridin-2-amine C₁₀H₁₆N₄ 192.26 4-Methylpiperazine at C5 Intermediate in kinase inhibitor synthesis (e.g., COMPOUND 28)
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine C₁₂H₂₀N₄ 220.31 (4-Ethylpiperazin-1-yl)methyl at C5 Research chemical; boiling point: 362°C, density: 1.101
KRC-108 C₂₀H₂₀N₆O 360.42 Benzo[d]oxazol-2-yl and piperidin-4-yl-pyrazole at C3/C5 Selective TrkA kinase inhibitor (IC₅₀: <100 nM)
Crizotinib C₂₁H₂₂Cl₂FN₅O 450.34 2,6-Dichloro-3-fluorophenyl and piperidin-4-yl-pyrazole ALK/ROS1 inhibitor (FDA-approved for NSCLC)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 201.23 2-Methoxypyridin-3-yl at C5 Not reported; structural analog for drug discovery

Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties
  • Methoxy vs. Ethylpiperazine derivatives (e.g., 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine) exhibit higher molecular weight and lipophilicity (density: 1.101), which may improve blood-brain barrier penetration .
Impact of Heterocyclic Moieties
  • Piperidine vs. The benzo[d]oxazole group in KRC-108 adds aromatic rigidity, improving selectivity for TrkA kinase over related kinases .

Biological Activity

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with piperidine-based reagents. The reaction conditions often require controlled temperatures and specific catalysts to enhance yield and purity.

This compound exhibits its biological activity primarily through interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.
  • Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

Property Description
Antitumor Activity Demonstrated potential in inhibiting cancer cell proliferation in vitro, particularly against various human cancer cell lines.
Antimicrobial Effects Exhibits activity against a range of bacterial strains, suggesting potential as an antibacterial agent.
CNS Activity Preliminary studies indicate possible central nervous system effects, which may be beneficial in treating neurological disorders.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against cancer cell lines revealed significant antiproliferative effects. The compound was tested on various human cancer cell lines, showing IC50 values in the low micromolar range, indicating strong inhibitory activity.

Study 2: Antimicrobial Testing

In another investigation, the compound was evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated that it has a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like vancomycin, suggesting its potential as a new antimicrobial agent.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Selectivity Profile : The compound shows selectivity for certain kinases, which may allow for targeted therapies in cancer treatment.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.
  • Synergistic Effects : When combined with other therapeutic agents, it has shown enhanced efficacy against resistant bacterial strains and cancer cells.

Q & A

Q. Table 1: Synthetic Route Optimization

ParameterBatch Reactor (Traditional)Continuous Flow (Advanced)
Reaction Time24 hours2 hours
Yield60%75%
Catalyst Loading5 mol%2 mol%
Solvent Consumption500 mL/g200 mL/g
Reference

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueKey Data PointsUtility
X-ray CrystallographyBond angles, H-bondingDefinitive structure proof
¹H NMRIntegration, splittingFunctional group assignment
ESI-MS[M+H]⁺, isotopic patternMolecular weight confirmation
Reference

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